Cas no 1805159-33-4 (Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate structure
1805159-33-4 structure
商品名:Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate
CAS番号:1805159-33-4
MF:C10H7F5N2O5
メガワット:330.165000200272
CID:4843914

Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate
    • インチ: 1S/C10H7F5N2O5/c1-2-21-9(18)6-5(7(11)12)4(17(19)20)3-16-8(6)22-10(13,14)15/h3,7H,2H2,1H3
    • InChIKey: IYNXEJUBFZLANL-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(=CN=C(C=1C(=O)OCC)OC(F)(F)F)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 11
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 414
  • トポロジー分子極性表面積: 94.2
  • 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081362-1g
Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate
1805159-33-4 97%
1g
$1,549.60 2022-04-01

Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate 関連文献

Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報

Research Brief on Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1805159-33-4)

Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1805159-33-4) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound, characterized by its trifluoromethoxy and difluoromethyl substituents, exhibits promising properties for drug development, particularly in the areas of agrochemicals and medicinal chemistry. Recent studies have explored its synthesis, reactivity, and biological activity, positioning it as a valuable scaffold for further investigation.

The synthesis of Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate involves multi-step organic reactions, including nucleophilic substitution and esterification, to introduce the key functional groups. Researchers have optimized these synthetic routes to improve yield and purity, making the compound more accessible for pharmacological studies. Its structural complexity and the presence of electron-withdrawing groups contribute to its stability and reactivity, which are critical for its potential applications in drug design.

Recent pharmacological evaluations have highlighted the compound's inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. In vitro studies demonstrate that Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate exhibits moderate to high potency against certain kinases and proteases, suggesting its utility as a lead compound for developing novel therapeutics. Additionally, its agrochemical potential has been explored, with preliminary data indicating efficacy as a pesticide or herbicide due to its ability to disrupt metabolic pathways in pests.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability. Current research efforts are focused on structural modifications to enhance its drug-like characteristics while retaining its biological activity. Collaborative studies between academic and industrial researchers are underway to advance this compound through preclinical development, with the goal of identifying derivatives with improved efficacy and safety profiles.

In conclusion, Ethyl 4-(difluoromethyl)-5-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate represents a versatile and promising candidate in both pharmaceutical and agrochemical research. Its unique chemical structure and demonstrated biological activities warrant further investigation to unlock its full potential. Future studies should prioritize mechanistic insights, in vivo evaluations, and the development of scalable synthetic methods to facilitate its transition from bench to bedside.

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